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Introduction

Histone lactylation is a recently discovered post-translational modification (PTM) that directly
links cellular metabolic states, particularly glycolysis, to epigenetic regulation of gene
expression.[1][2][3][4] This modification, where a lactyl group is added to lysine residues on
histone tails, has been implicated in a variety of physiological and pathological processes,
including macrophage polarization, tumor progression, immune response, and embryonic
development.[1][2][5] Chromatin immunoprecipitation (ChIP) followed by sequencing (ChIP-
seq) or gPCR (ChIP-gPCR) is a powerful technique to map the genomic locations of lactylated
histones, providing critical insights into their regulatory functions.[6][7] These application notes
provide detailed protocols for performing ChlP on lactylated histones, data interpretation
guidelines, and an overview of the signaling pathways involved.

Signaling Pathway for Histone Lactylation

Increased glucose metabolism, particularly under conditions of high glycolytic flux such as the
Warburg effect in cancer cells or during M1 macrophage polarization, leads to an accumulation
of lactate.[2][8][9] This intracellular lactate can be converted to lactyl-CoA, which then serves
as the donor for the lactylation of histone lysine residues.[3][10] This process is thought to be
facilitated by histone acetyltransferases (HATS) like p300, which may also possess
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lactyltransferase activity.[3][9] The addition of the lactyl group to histones can alter chromatin

structure and facilitate gene transcription.[3][8]

Cell

' Glucose '
Glycolysis

|

1

?

|
Lactyl-CoA

Lactylated Histones

Altered Gene
Expression

© 2025 BenchChem. All rights reserved. 2/14

Tech Support


https://www.antibodies.com/applications/chromatin-immunoprecipitation/chip-protocol
https://www.cellsignal.com/learn-and-support/protocols/protocol-simplechip-plus-sonication
https://www.antibodies.com/applications/chromatin-immunoprecipitation/chip-protocol
https://www.encodeproject.org/documents/5b07895e-e5e2-49c3-8334-0325f6980b1d/@@download/attachment/ENCODE_Snyder_ChIP-SeqBiorupterTruSeqprotocol_V2.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155978?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Click to download full resolution via product page

Caption: Signaling pathway of histone lactylation.

Experimental Workflow for Lactylated Histone ChIP

The ChIP workflow for lactylated histones follows the general principles of ChIP for other
histone modifications. The key steps include cross-linking proteins to DNA, chromatin
fragmentation, immunoprecipitation with a specific antibody against the lactylated histone mark,
and subsequent analysis of the enriched DNA.
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Caption: Experimental workflow for lactylated histone ChIP.
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Detailed Protocols
l. Cell Culture and Cross-linking

e Cell Culture: Culture cells to approximately 80-90% confluency. For experiments
investigating the induction of histone lactylation, cells can be treated with lactate or stimuli
known to increase glycolysis (e.g., LPS for macrophages).[9][11]

e Cross-linking:

o To the cell culture medium, add formaldehyde to a final concentration of 1% (e.g., add 270
uL of 37% formaldehyde to 10 mL of medium).

o Incubate at room temperature for 10 minutes with gentle shaking.

o Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM
(e.g., add 500 pL of 2.5 M glycine to 10 mL of medium).

o Incubate at room temperature for 5 minutes.

o Wash the cells twice with ice-cold PBS.

o Harvest the cells by scraping and transfer to a conical tube.
o Centrifuge at 1,500 x g for 5 minutes at 4°C.

o Discard the supernatant. The cell pellet can be stored at -80°C.

Il. Cell Lysis and Chromatin Fragmentation

A. Sonication
e Cell Lysis:

o Resuspend the cell pellet in a cell lysis buffer (see Reagent Preparation). The volume will
depend on the cell number, typically 1 mL per 1x10"7 cells.

o Incubate on ice for 10 minutes.
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e Chromatin Shearing:

(¢]

Sonicate the cell lysate to shear the chromatin to fragments of 200-1000 bp.

Optimization is critical: The optimal sonication conditions (power, duration, number of

[¢]

cycles) must be determined empirically for each cell type and sonicator.

[¢]

Keep the samples on ice throughout the sonication process to prevent overheating.

After sonication, centrifuge at 12,000 x g for 10 minutes at 4°C to pellet cell debris.

[e]

Transfer the supernatant (containing the sheared chromatin) to a new tube.

[e]

B. Enzymatic Digestion (Alternative to Sonication)

For some applications, enzymatic digestion with micrococcal nuclease (MNase) can be used to
fragment chromatin. This method can be gentler on antibody epitopes.

lll. Immunoprecipitation

o Determine Chromatin Concentration: Take a small aliquot of the sheared chromatin, reverse
the cross-links (see below), and measure the DNA concentration.

e Pre-clearing Chromatin (Optional but Recommended):
o To the sheared chromatin, add Protein A/G magnetic beads.
o Incubate with rotation for 1-2 hours at 4°C.

o Place the tube on a magnetic rack and transfer the supernatant (pre-cleared chromatin) to
a new tube.

e Immunoprecipitation:

o Dilute the pre-cleared chromatin with ChIP dilution buffer (see Reagent Preparation). A
typical starting amount is 10-50 pg of chromatin per immunoprecipitation.

o Save 5-10% of the diluted chromatin as the "input" control.
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o Add the primary antibody against the lactylated histone of interest (e.g., anti-pan-Kla or
anti-H3K18la). The optimal antibody concentration should be determined by titration.

o Incubate overnight at 4°C with rotation.

e Immune Complex Capture:
o Add pre-blocked Protein A/G magnetic beads to the chromatin-antibody mixture.

o Incubate for 2-4 hours at 4°C with rotation.

IV. Washing, Elution, and Reverse Cross-linking

e Washing:
o Pellet the beads on a magnetic rack and discard the supernatant.

o Perform a series of washes to remove non-specifically bound proteins and DNA. A typical
wash series includes:

Low Salt Wash Buffer

High Salt Wash Buffer

LiCl Wash Buffer

TE Buffer

o Perform each wash for 5 minutes at 4°C with rotation.

e Elution:

o Resuspend the washed beads in Elution Buffer (see Reagent Preparation).

o Incubate at 65°C for 15-30 minutes with shaking.

o Pellet the beads on a magnetic rack and transfer the supernatant (containing the
immunoprecipitated chromatin) to a new tube.
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» Reverse Cross-linking:

o

To the eluted chromatin and the input sample, add NaCl to a final concentration of 200
mM.

o

Incubate at 65°C for at least 6 hours (or overnight).

Add RNase A and incubate at 37°C for 30 minutes.

[¢]

Add Proteinase K and incubate at 45°C for 1-2 hours.

[¢]

V. DNA Purification and Analysis

o DNA Purification: Purify the DNA using a PCR purification kit or phenol-chloroform extraction
followed by ethanol precipitation.

o Downstream Analysis:

o ChIP-gPCR: Quantify the enrichment of specific genomic loci using real-time PCR.
Results are typically expressed as a percentage of the input DNA.

o ChIP-seq: Prepare a sequencing library from the purified DNA and perform high-
throughput sequencing to map the genomic distribution of the lactylated histone mark.

Reagent Preparation
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Buffer/Reagent

Composition

Cell Lysis Buffer

50 mM Tris-HCI (pH 8.0), 10 mM EDTA, 1%
SDS, Protease Inhibitor Cocktail

ChIP Dilution Buffer

16.7 mM Tris-HCI (pH 8.1), 167 mM NacCl, 1.2
mM EDTA, 1.1% Triton X-100, 0.01% SDS

Low Salt Wash Buffer

20 mM Tris-HCI (pH 8.1), 150 mM NacCl, 2 mM
EDTA, 1% Triton X-100, 0.1% SDS

High Salt Wash Buffer

20 mM Tris-HCI (pH 8.1), 500 mM NacCl, 2 mM
EDTA, 1% Triton X-100, 0.1% SDS

LiCl Wash Buffer

10 mM Tris-HCI (pH 8.1), 250 mM LiCl, 1 mM
EDTA, 1% NP-40, 1% Deoxycholic acid

TE Buffer

10 mM Tris-HCI (pH 8.0), 1 mM EDTA

Elution Buffer

1% SDS, 100 mM NaHCOs

Note: Always add protease inhibitors fresh to buffers before use.

Data Presentation and Interpretation

Quantitative data from lactylated histone ChIP experiments can be presented in tables to

facilitate comparison across different conditions or genomic loci.

Table 1: Example of ChIP-gPCR Data for H3K18la Enrichment
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F S~ Condition % Input (Mean * Fold Enrichment
SD) vs. Control

Argl Control (MO) 0.1+£0.02 1.0

Argl LPS-treated (M1) 15+0.3 15.0

Tnf Control (MO) 0.2+0.05 1.0

Tnf LPS-treated (M1) 0.8+0.1 4.0

Gapdh Control (MO) 0.05+0.01 1.0

Gapdh LPS-treated (M1) 0.06 £0.02 1.2

This is example data for illustrative purposes.

Table 2: Summary of ChlP-seq Peak Distribution for Pan-Kla

Genomic Feature Number of Peaks Percentage of Peaks
Promoter (TSS = 3kb) 5,200 35%

Gene Body 4,500 30%

Intergenic 3,000 20%

Enhancer 2,300 15%

Total 15,000 100%

This is example data for illustrative purposes.

Antibody Selection and Validation

The success of a ChIP experiment for lactylated histones is highly dependent on the quality of
the antibody. It is crucial to use ChlP-grade antibodies that have been validated for their
specificity to the lactylation mark of interest.

» Specificity: The antibody should specifically recognize the lactylated lysine and not cross-
react with other acyl modifications (e.g., acetylation, crotonylation) or the unmodified lysine.
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[4]

 Validation: Antibody specificity should be validated by dot blot analysis using peptides with
different modifications and by western blotting of histone extracts from cells treated with and
without lactate.[4]

 Recommended Antibodies: Several commercial vendors now offer ChlP-grade antibodies for
pan-lysine lactylation (pan-Kla) and site-specific lactylations such as H3K18la.[11][12][13]

Applications in Research and Drug Development

» Understanding Disease Mechanisms: ChlIP for lactylated histones can elucidate how
metabolic reprogramming in diseases like cancer, metabolic disorders, and inflammatory
conditions alters the epigenetic landscape to drive disease progression.[1][2][6]

o Target Identification and Validation: Identifying genes regulated by histone lactylation can
reveal novel therapeutic targets. For example, enzymes that regulate histone lactylation
("writers" and "erasers") could be targeted for drug development.[3][4]

o Biomarker Discovery: The levels and genomic distribution of histone lactylation may serve as
biomarkers for disease diagnosis, prognosis, or response to therapy.[14]

e Preclinical Studies: ChIP can be used in preclinical models to assess the impact of drug
candidates on the epigenetic landscape and to understand their mechanisms of action.

Troubleshooting
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Problem Possible Cause Suggested Solution

- Optimize cross-linking time

o o (5-15 minutes).- Optimize
- Inefficient cross-linking- o N
o _ sonication conditions to
i Insufficient chromatin _
Low ChIP DNA Yield achieve fragments of 200-1000

shearing- Poor antibody ]
bp.- Use a validated ChlIP-

performance . .
grade antibody and optimize
the amount used per IP.

- Increase the number and
High Background in No- - Incomplete washing- Non- duration of washes.- Pre-clear
Antibody Control specific binding to beads the chromatin with beads
before immunoprecipitation.
- Validate the antibody by
) N ) ) western blot and dot blot.-
No Enrichment of Positive - Poor antibody quality- ] )
o S Ensure proper incubation
Control Locus Inefficient immunoprecipitation

times and temperatures for

immunoprecipitation.

- Ensure an accurate and

o consistent number of cells is
- Variation in cell number-
Inconsistent Results between ) ] used for each replicate.-
, Inconsistent chromatin _ o
Replicates ) Standardize sonication
shearing
parameters and ensure

consistent sample handling.

By following these detailed protocols and considering the key aspects of experimental design
and data interpretation, researchers can successfully employ ChlIP to investigate the role of
histone lactylation in their systems of interest, paving the way for new discoveries in
epigenetics and drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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